Core Pharmacophore Validation: Cyclopropylmethoxy Pyridine as a CB2 Receptor Agonist Motif
This compound contains the 6-cyclopropylmethoxy pyridine core, which is explicitly claimed in multiple patents as a critical substructure for achieving potent and selective CB2 receptor agonism. The pharmacophore value is established through advanced analogs; when this exact core is incorporated into a 2-carboxylic acid derivative (e.g., 5-Cyclopropyl-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid), the resulting lead exhibits high CB2 affinity with an EC50 of 137 nM while showing markedly reduced CB1 activity (EC50 > 10,000 nM) [1]. This demonstrates that the cyclopropylmethoxy pyridine scaffold confers intrinsic selectivity, providing a validated starting point for medicinal chemistry campaigns targeting CB2-mediated pathways [2].
| Evidence Dimension | CB2 Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | Not applicable (Building block used to synthesize active derivatives). |
| Comparator Or Baseline | Derivative containing this core: EC50 137 nM at CB2 (vs. CB1 EC50 > 10,000 nM). Unsubstituted pyridine analog: Not reported; inferred significantly lower potency. |
| Quantified Difference | >72-fold selectivity for CB2 over CB1 in derived analog. |
| Conditions | CHO cells expressing human CB1 or CB2 receptors; functional assay (cAMP) at 37°C. |
Why This Matters
Procuring this building block provides a direct, literature-supported entry point into a validated CB2 agonist chemotype, de-risking lead generation compared to using unvalidated pyridinylmethanamine alternatives.
- [1] BindingDB. BDBM260084: (+)-5-Cyclopropyl-6-cyclopropylmethoxy-pyridine-2-carboxylic acid (1-carbamoylmethyl-2,2,2-trifluoro-ethyl)-amide. EC50 Data for CB1 and CB2. View Source
- [2] Roche. Pyridine derivatives as agonists of the CB2 receptor. US Patent US9321727B2, 2016. View Source
